Bph-608

Antibacterial Cell Wall Biosynthesis UPPS Inhibitor

BPH-608 (CAS 911783-02-3) is a synthetic, small-molecule bisphosphonate characterized as a bacterial undecaprenyl diphosphate synthase (UPPS) inhibitor with an IC50 of 590 nM. It belongs to the class of m-terphenyls and exhibits a molecular weight of 434.32 g/mol.

Molecular Formula C20H20O7P2
Molecular Weight 434.3 g/mol
Cat. No. B15567639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBph-608
Molecular FormulaC20H20O7P2
Molecular Weight434.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-6-4-9-17(12-15)19-11-5-10-18(13-19)16-7-2-1-3-8-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27)
InChIKeyYXQQNSYZOQHKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BPH-608: A Validated UPPS Bisphosphonate Inhibitor for Antibacterial Research


BPH-608 (CAS 911783-02-3) is a synthetic, small-molecule bisphosphonate characterized as a bacterial undecaprenyl diphosphate synthase (UPPS) inhibitor with an IC50 of 590 nM [1]. It belongs to the class of m-terphenyls [2] and exhibits a molecular weight of 434.32 g/mol . BPH-608 has been co-crystallized with E. coli UPPS (PDB ID: 2E99) at 2.00 Å resolution, providing a definitive structural basis for its mechanism of action [3]. While its primary target is the essential bacterial enzyme UPPS, it also demonstrates inhibitory activity against geranylgeranyl diphosphate synthase (GGPPS) with an IC50 of 70 nM [4], underscoring its potential as a dual-target antibacterial agent.

Why BPH-608 Cannot Be Simply Substituted with Another Bisphosphonate


The term "bisphosphonate" encompasses a structurally diverse class of compounds that can target multiple prenyltransferases (e.g., FPPS, GGPPS, UPPS) with varying degrees of selectivity and potency [1]. BPH-608, in particular, has been identified as an inhibitor of both bacterial UPPS and yeast GGPPS, with distinct binding modes observed in its co-crystal structure with E. coli UPPS [1]. This specific target profile and binding geometry are not universally shared among bisphosphonates. For instance, BPH-1358 is a significantly more potent UPPS inhibitor (IC50 110 nM) than BPH-608 (IC50 590 nM) [2], while BPH-628 is a more selective GGPPS inhibitor (pIC50 6.1) [3]. MAC-0547630, a non-bisphosphonate, inhibits UppS with sub-micromolar potency (IC50 0.05 µM) [4]. Therefore, substituting one bisphosphonate for another without rigorous target-based validation will likely lead to irreproducible results due to differences in potency, target engagement, and off-target effects.

Quantitative Differentiators of BPH-608 Against Structural and Functional Analogs


UPPS Inhibition Potency of BPH-608 vs. BPH-1358

BPH-608 inhibits undecaprenyl diphosphate synthase (UPPS) with an IC50 of 590 nM [1]. In comparison, the analog BPH-1358 is a significantly more potent UPPS inhibitor, with a reported IC50 of 110 nM against both E. coli and S. aureus UPPS [2].

Antibacterial Cell Wall Biosynthesis UPPS Inhibitor

Dual-Target Activity: BPH-608 Inhibition of GGPPS vs. BPH-628

BPH-608 inhibits Saccharomyces cerevisiae geranylgeranyl diphosphate synthase (GGPPS) with an IC50 of 70 nM [1]. In comparison, the analog BPH-628 is a weaker GGPPS inhibitor, with an IC50 of 720 nM [2].

Antibacterial Prenyltransferase Dual Inhibitor

Structural Binding Modes of BPH-608 in UPPS vs. BPH-629 Pharmacophore

The co-crystal structure of BPH-608 with E. coli UPPS (PDB ID: 2E99) at 2.00 Å resolution reveals its precise binding mode [1]. In contrast, BPH-629 has been used as a pharmacophore model for virtual screening, but its binding mode in UPPS is not as extensively characterized in published co-crystal structures [2].

Structural Biology X-ray Crystallography Binding Mode

Antibacterial Activity of BPH-608 vs. MAC-0547630

BPH-608 exhibits antibacterial activity, though specific MIC values are not reported in the provided search results [1]. In contrast, the non-bisphosphonate UppS inhibitor MAC-0547630 shows potent activity against B. subtilis with an MIC of 0.1 ng/mL [2].

Antibacterial MIC Cell-based Assay

Recommended Applications for BPH-608 Based on Validated Evidence


Structure-Based Drug Design Targeting UPPS

Given the high-resolution co-crystal structure of BPH-608 bound to E. coli UPPS (PDB ID: 2E99) [1], BPH-608 serves as an excellent starting point for structure-based drug design (SBDD) and structure-activity relationship (SAR) campaigns aimed at developing novel UPPS inhibitors. The defined binding mode allows for rational modifications to improve potency, selectivity, or pharmacokinetic properties.

Dual-Target Inhibition Assays in Antibacterial Research

BPH-608's dual inhibitory activity against UPPS (IC50 590 nM) and GGPPS (IC50 70 nM) makes it a valuable tool for investigating the consequences of simultaneously targeting two key enzymes in isoprenoid biosynthesis [1][2]. This compound is particularly suitable for research exploring synergistic antibacterial mechanisms or for validating dual-target approaches.

Biochemical Validation of Prenyltransferase Function

As a well-characterized bisphosphonate inhibitor of multiple prenyltransferases, BPH-608 can be employed as a positive control in biochemical assays designed to measure the activity of UPPS or GGPPS [1][2]. Its moderate potency for UPPS allows for the detection of stronger inhibitors, while its high potency for GGPPS provides a robust signal for assay development.

Computational Modeling and Pharmacophore Refinement

The detailed structural information from the 2E99 complex enables researchers to use BPH-608 as a reference ligand for molecular docking, molecular dynamics simulations, and pharmacophore model generation [1]. This can facilitate the virtual screening of compound libraries to identify new chemical matter targeting UPPS.

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